molecular formula C14H11FN2O3S B13431974 2-(2-Fluoroethoxy)-8-nitro-10H-phenothiazine CAS No. 2007919-85-7

2-(2-Fluoroethoxy)-8-nitro-10H-phenothiazine

Katalognummer: B13431974
CAS-Nummer: 2007919-85-7
Molekulargewicht: 306.31 g/mol
InChI-Schlüssel: HJIFJKWJEWPZAF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Fluoroethoxy)-8-nitro-10H-phenothiazine is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry as antipsychotic and antiemetic agents. The presence of the fluoroethoxy and nitro groups in this compound suggests potential unique properties and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoroethoxy)-8-nitro-10H-phenothiazine typically involves multiple steps, starting with the preparation of the phenothiazine coreThe nitro group is usually introduced via nitration reactions using concentrated nitric acid and sulfuric acid as catalysts .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems might be employed to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Fluoroethoxy)-8-nitro-10H-phenothiazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups, leading to a wide range of derivatives .

Wissenschaftliche Forschungsanwendungen

2-(2-Fluoroethoxy)-8-nitro-10H-phenothiazine has several scientific research applications:

    Chemistry: Used as a precursor for synthesizing other complex molecules.

    Biology: Studied for its potential interactions with biological systems.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(2-Fluoroethoxy)-8-nitro-10H-phenothiazine involves its interaction with specific molecular targets. The phenothiazine core is known to interact with dopamine receptors, which may explain its potential antipsychotic effects. The fluoroethoxy and nitro groups could influence the compound’s binding affinity and selectivity for these receptors, thereby modulating its pharmacological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(2-Fluoroethoxy)-8-nitro-10H-phenothiazine is unique due to the presence of the fluoroethoxy and nitro groups, which may confer distinct pharmacological properties compared to other phenothiazine derivatives. These functional groups could enhance its binding affinity, selectivity, and overall therapeutic potential .

Eigenschaften

CAS-Nummer

2007919-85-7

Molekularformel

C14H11FN2O3S

Molekulargewicht

306.31 g/mol

IUPAC-Name

2-(2-fluoroethoxy)-8-nitro-10H-phenothiazine

InChI

InChI=1S/C14H11FN2O3S/c15-5-6-20-10-2-4-14-12(8-10)16-11-7-9(17(18)19)1-3-13(11)21-14/h1-4,7-8,16H,5-6H2

InChI-Schlüssel

HJIFJKWJEWPZAF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC3=C(S2)C=CC(=C3)OCCF

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.